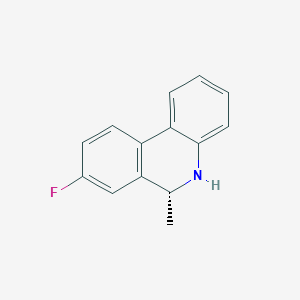
(6R)-8-Fluoro-6-methyl-5,6-dihydrophenanthridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R)-8-Fluoro-6-methyl-5,6-dihydrophenanthridine is a compound of interest in various scientific fields due to its unique structural and chemical properties. This compound is characterized by the presence of a fluorine atom at the 8th position and a methyl group at the 6th position on the phenanthridine ring, which is a tricyclic aromatic system. The stereochemistry at the 6th position is specified as (6R), indicating the configuration of the substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-8-Fluoro-6-methyl-5,6-dihydrophenanthridine typically involves multi-step organic reactions. One common approach is the fluorination of a precursor phenanthridine compound, followed by the introduction of the methyl group at the 6th position. The stereochemistry is controlled through the use of chiral catalysts or reagents. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and temperatures ranging from -78°C to room temperature to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(6R)-8-Fluoro-6-methyl-5,6-dihydrophenanthridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthridine quinones, while reduction can produce fully saturated phenanthridine derivatives.
Scientific Research Applications
(6R)-8-Fluoro-6-methyl-5,6-dihydrophenanthridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (6R)-8-Fluoro-6-methyl-5,6-dihydrophenanthridine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The methyl group at the 6th position influences the compound’s lipophilicity and membrane permeability. These structural features contribute to its biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(6S)-8-Fluoro-6-methyl-5,6-dihydrophenanthridine: The enantiomer of the compound with (6S) configuration.
8-Fluoro-5,6-dihydrophenanthridine: Lacks the methyl group at the 6th position.
6-Methyl-5,6-dihydrophenanthridine: Lacks the fluorine atom at the 8th position.
Uniqueness
(6R)-8-Fluoro-6-methyl-5,6-dihydrophenanthridine is unique due to its specific stereochemistry and the presence of both fluorine and methyl substituents. These features enhance its chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
850859-18-6 |
|---|---|
Molecular Formula |
C14H12FN |
Molecular Weight |
213.25 g/mol |
IUPAC Name |
(6R)-8-fluoro-6-methyl-5,6-dihydrophenanthridine |
InChI |
InChI=1S/C14H12FN/c1-9-13-8-10(15)6-7-11(13)12-4-2-3-5-14(12)16-9/h2-9,16H,1H3/t9-/m1/s1 |
InChI Key |
GGJXKGIBRDJAPV-SECBINFHSA-N |
Isomeric SMILES |
C[C@@H]1C2=C(C=CC(=C2)F)C3=CC=CC=C3N1 |
Canonical SMILES |
CC1C2=C(C=CC(=C2)F)C3=CC=CC=C3N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-{4-[(6-Bromohexyl)oxy]phenyl}-2-(4-butoxyphenyl)diazene](/img/structure/B14178383.png)
![3-[8-(2,6-Dimethylanilino)imidazo[1,5-a]pyrazin-5-yl]phenol](/img/structure/B14178392.png)
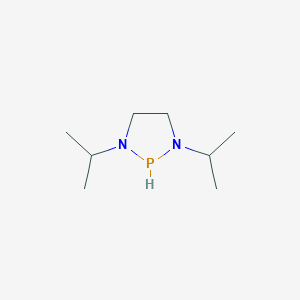
![Trimethyl[4-(4-nitrophenyl)but-3-en-1-yn-1-yl]silane](/img/structure/B14178401.png)
![4-[Bis(chloromethyl)amino]phenyl thiocyanate](/img/structure/B14178405.png)
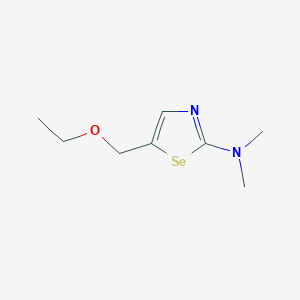
![1-Benzyl-3-[(2-chlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14178414.png)
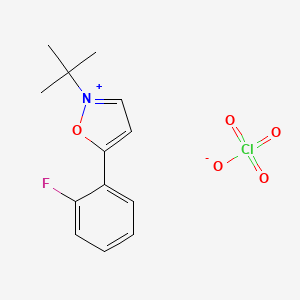
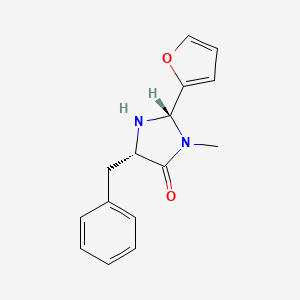
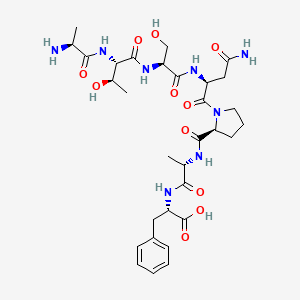
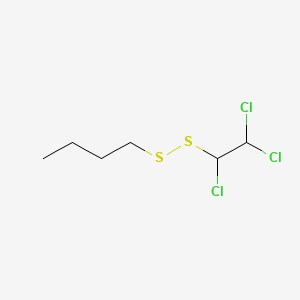
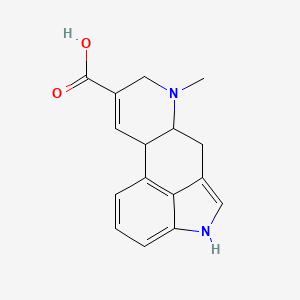
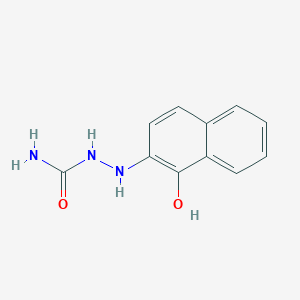
![4-[4-(Triphenylethenyl)phenyl]morpholine](/img/structure/B14178453.png)
